molecular formula C6H9ClN2 B2481874 Pyridin-2-ylmethanamine hydrochloride CAS No. 84359-11-5

Pyridin-2-ylmethanamine hydrochloride

Cat. No.: B2481874
CAS No.: 84359-11-5
M. Wt: 146.61
InChI Key: WOXFMYVTSLAQMO-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C6H9ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Pyridin-2-ylmethanamine hydrochloride, also known as 2-Picolylamine, is a complex molecule with a wide range of potential targets. It has been found to interact with Tropomyosin receptor kinase (TRK) , which is a clinically validated target for anti-tumor therapy . TRK fusion is a form of oncogenic kinase that occurs pan-cancer .

Mode of Action

The compound has been identified as a promising candidate for TRK inhibition . It blocks cellular TRK signal transduction, thereby inhibiting the vitality of TRK-dependent cells . This interaction with its target leads to changes in the cell’s behavior, specifically in terms of growth and proliferation.

Pharmacokinetics

One study found that a compound with a similar structure had acceptable pharmacokinetic properties in mice, with an oral bioavailability of 378% . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and proliferation in TRK-dependent cells . In a mouse model, strong inhibition of in vivo tumor growth was observed, leading to significant tumor suppression and even complete tumor regression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found to undergo a ferroelectric phase transition at around 264.8 K . This suggests that temperature could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-2-ylmethanamine hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:

  • Pyridine is reacted with formaldehyde in the presence of hydrochloric acid to form pyridin-2-ylmethanol.
  • Pyridin-2-ylmethanol is then treated with ammonium chloride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-ylmethanone.

    Reduction: It can be reduced to form pyridin-2-ylmethanol.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridin-2-ylmethanone.

    Reduction: Pyridin-2-ylmethanol.

    Substitution: Various substituted pyridin-2-ylmethanamine derivatives.

Scientific Research Applications

Pyridin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: this compound is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Pyridin-2-ylmethanol: Similar structure but with a hydroxyl group instead of an amino group.

    Pyridin-2-ylmethanone: An oxidized form of pyridin-2-ylmethanamine.

    Pyridin-2-ylmethylamine: A related compound with a similar structure but different functional groups.

Uniqueness: Pyridin-2-ylmethanamine hydrochloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis.

Properties

IUPAC Name

pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQURYZPUHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638231
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-11-5
Record name NSC142564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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